

Application Notes and Protocols: Synthesis of 2'-Bromo-5'-fluoroacetophenone

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Compound of Interest

Compound Name: 2'-Bromo-5'-fluoroacetophenone

Cat. No.: B041415

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Abstract

This document provides a detailed, step-by-step protocol for the laboratory synthesis of **2'-Bromo-5'-fluoroacetophenone**, a key intermediate in the development of various pharmaceutical compounds.[1][2][3] The synthesis is based on the Friedel-Crafts acylation of 1-bromo-4-fluorobenzene. This protocol is intended for researchers, scientists, and professionals in drug development and organic synthesis. Included are comprehensive safety precautions, a list of materials and reagents, the experimental procedure, and methods for purification and characterization.

Introduction

2'-Bromo-5'-fluoroacetophenone is an organic halogenated aromatic ketone with the chemical formula C_8H_6BrFO . [1] It serves as a versatile building block in the synthesis of biologically active molecules, including antiviral agents and kinase inhibitors.[1] At room temperature, it typically appears as an off-white to pale yellow crystalline solid.[1] This protocol details its preparation via the Friedel-Crafts acylation of 1-bromo-4-fluorobenzene with acetyl chloride in the presence of a Lewis acid catalyst, aluminum chloride.

Physicochemical Properties and Safety Data

A summary of the key physical, chemical, and safety data for **2'-Bromo-5'-fluoroacetophenone** is presented in the table below.

Property	Value
CAS Number	1006-33-3
Molecular Formula	C ₈ H ₆ BrFO
Molecular Weight	217.04 g/mol [1][4]
Appearance	White to off-white or clear, pale lemon/lime crystalline powder or liquid[1][4]
Boiling Point	144 °C at 18 mmHg[4]
Density	~1.535 g/cm ³ (predicted)[2][4]
Solubility	Soluble in methanol[1][2][5]
Storage	Store in a cool, dry, well-ventilated area in a tightly sealed container.[2] Recommended storage is at room temperature or refrigerated (2-8°C).[5][6]
Hazard Statements	Causes severe skin burns and eye damage.[7] May cause respiratory irritation.[1]
Precautionary Statements	Wear protective gloves, protective clothing, eye protection, and face protection.[2][7] Use only in a well-ventilated area or under a chemical fume hood.[7] Avoid breathing dust, fumes, gas, mist, vapors, or spray.[8] In case of contact with eyes, rinse immediately with plenty of water and seek medical advice.[2]
Incompatibilities	Strong oxidizing agents and strong bases.[7][9]

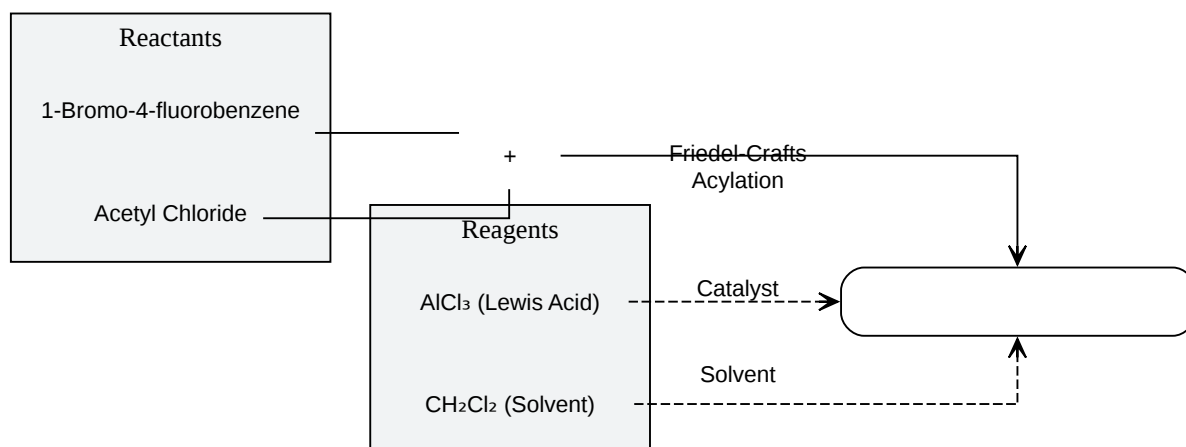
Experimental Protocol: Friedel-Crafts Acylation

This protocol outlines the synthesis of **2'-Bromo-5'-fluoroacetophenone** from 1-bromo-4-fluorobenzene and acetyl chloride.

3.1. Materials and Reagents

Reagent/Material	Grade	Supplier Example
1-Bromo-4-fluorobenzene	Reagent Grade, 99%	Sigma-Aldrich
Anhydrous Aluminum Chloride (AlCl ₃)	Reagent Grade, 99%	Sigma-Aldrich
Acetyl Chloride (CH ₃ COCl)	Reagent Grade, 98%	Sigma-Aldrich
Dichloromethane (CH ₂ Cl ₂)	Anhydrous, ≥99.8%	Fisher Scientific
Hydrochloric Acid (HCl)	2 M solution	VWR Chemicals
Saturated Sodium Bicarbonate (NaHCO ₃)	ACS Reagent	VWR Chemicals
Brine (Saturated NaCl solution)	ACS Reagent	VWR Chemicals
Anhydrous Magnesium Sulfate (MgSO ₄)	Laboratory Grade	Fisher Scientific
Round-bottom flask (250 mL)	-	-
Addition funnel	-	-
Magnetic stirrer and stir bar	-	-
Ice bath	-	-
Separatory funnel	-	-
Rotary evaporator	-	-

3.2. Reaction Scheme



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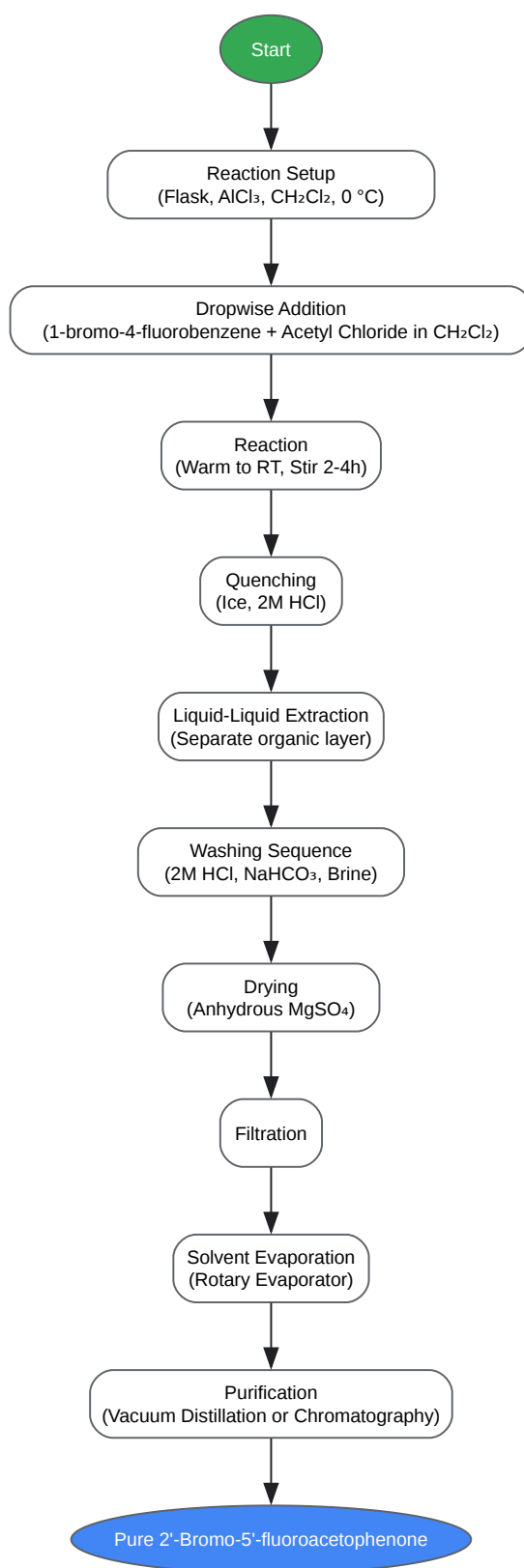
Caption: Reaction scheme for the synthesis of **2'-Bromo-5'-fluoroacetophenone**.

3.3. Step-by-Step Procedure

- Reaction Setup:
 - Place a 250 mL round-bottom flask equipped with a magnetic stir bar under an inert atmosphere (e.g., nitrogen or argon).
 - To the flask, add anhydrous aluminum chloride (1.2 equivalents).
 - Add anhydrous dichloromethane (100 mL) to the flask and cool the suspension to 0 °C using an ice bath.
- Reagent Addition:
 - In a separate, dry addition funnel, prepare a solution of 1-bromo-4-fluorobenzene (1.0 equivalent) and acetyl chloride (1.1 equivalents) in anhydrous dichloromethane (50 mL).
 - Add this solution dropwise to the stirred suspension of aluminum chloride in dichloromethane over 30-45 minutes, maintaining the temperature at 0 °C.

- Reaction:
 - After the addition is complete, allow the reaction mixture to slowly warm to room temperature.
 - Stir the mixture at room temperature for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
- Workup:
 - Once the reaction is complete, cool the flask back to 0 °C in an ice bath.
 - Slowly and carefully quench the reaction by adding crushed ice, followed by the slow addition of 2 M hydrochloric acid (50 mL) to dissolve the aluminum salts.
 - Transfer the mixture to a separatory funnel.
 - Separate the organic layer. Wash the organic layer sequentially with 2 M HCl (2 x 50 mL), saturated sodium bicarbonate solution (2 x 50 mL), and brine (1 x 50 mL).
 - Dry the organic layer over anhydrous magnesium sulfate.
- Purification and Isolation:
 - Filter off the drying agent.
 - Remove the solvent (dichloromethane) under reduced pressure using a rotary evaporator.
 - The resulting crude product can be purified by vacuum distillation or column chromatography on silica gel to yield the pure **2'-Bromo-5'-fluoroacetophenone**.

Experimental Workflow Diagram



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Caption: Step-by-step workflow for the synthesis of **2'-Bromo-5'-fluoroacetophenone**.

Characterization

The identity and purity of the synthesized **2'-Bromo-5'-fluoroacetophenone** can be confirmed using standard analytical techniques such as:

- Nuclear Magnetic Resonance (NMR) Spectroscopy: ^1H NMR and ^{13}C NMR to confirm the chemical structure.
- Mass Spectrometry (MS): To confirm the molecular weight.
- Infrared (IR) Spectroscopy: To identify the characteristic carbonyl ($\text{C}=\text{O}$) stretching frequency of the ketone.

Conclusion

The protocol described provides a reliable and reproducible method for the synthesis of **2'-Bromo-5'-fluoroacetophenone**. Adherence to the safety precautions is crucial due to the hazardous nature of the reagents involved.^{[1][2][7]} This synthetic route is scalable and yields a product of high purity suitable for further applications in pharmaceutical and chemical research.

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